molecular formula C10H11KNO7S2 B1292499 MonopotassiuM 7-AMino-1,3-naphthalenedisulfonate Hydrate CAS No. 303137-06-6

MonopotassiuM 7-AMino-1,3-naphthalenedisulfonate Hydrate

Cat. No.: B1292499
CAS No.: 303137-06-6
M. Wt: 360.4 g/mol
InChI Key: HVBAKQWVDPNPHM-UHFFFAOYSA-N
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Description

Monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate is a chemical compound with the molecular formula H2NC10H5(SO3H)SO3K · xH2OThis compound is notable for its use in fluorescence applications and its ability to conjugate the reducing ends of oligosaccharides for analysis via gel electrophoresis .

Biochemical Analysis

Biochemical Properties

Monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate plays a crucial role in biochemical reactions, particularly in the conjugation of oligosaccharides. It reacts with the reducing ends of oligosaccharides derived from glycoproteins, glycolipids, and proteoglycans, forming stable conjugates that can be analyzed via gel electrophoresis . This compound interacts with enzymes such as lytic polysaccharide monooxygenases, which are involved in the oxidative cleavage of polysaccharides . The nature of these interactions often involves the formation of Schiff bases, which are then stabilized by reducing agents like sodium cyanoborohydride .

Cellular Effects

This compound influences various cellular processes through its interactions with biomolecules. It has been observed to affect cell signaling pathways by modifying the structure and function of glycoproteins and glycolipids on the cell surface . This compound can alter gene expression by influencing the activity of transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by modifying the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It forms Schiff bases with the reducing ends of oligosaccharides, which are then stabilized by reducing agents . This compound can inhibit or activate enzymes by modifying their active sites or altering their conformation. Changes in gene expression are mediated through its interactions with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its fluorescent properties may degrade under prolonged exposure to light . Long-term studies have shown that it can have lasting effects on cellular function, particularly in terms of gene expression and enzyme activity . In vitro and in vivo studies have demonstrated that the compound’s stability and degradation are influenced by environmental factors such as pH and temperature .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance the activity of certain enzymes and improve cellular function . At high doses, it can exhibit toxic effects, including cellular apoptosis and necrosis . Threshold effects have been identified, where the compound’s beneficial effects plateau and adverse effects begin to manifest .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as glycosyltransferases and glycosidases, which are responsible for the synthesis and degradation of glycoproteins and glycolipids . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels . Additionally, it may interact with cofactors such as NAD+ and ATP, influencing their availability and utilization in metabolic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its effects . The compound’s distribution is also influenced by its solubility and affinity for different biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is often directed to the endoplasmic reticulum and Golgi apparatus, where it interacts with glycoproteins and glycolipids . Targeting signals and post-translational modifications play a role in directing the compound to these compartments . Its localization can affect its activity, as it may be involved in the modification and processing of biomolecules within these organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate can be synthesized through the reductive amination of 7-amino-1,3-naphthalenedisulfonic acid with sugars to form a Schiff base, which is then stabilized by reducing it with sodium cyanoborohydride . The reaction typically involves the following steps:

    Formation of Schiff Base: The amino group of 7-amino-1,3-naphthalenedisulfonic acid reacts with the aldehyde group of a sugar to form a Schiff base.

    Reduction: The Schiff base is then reduced using sodium cyanoborohydride to form the stable this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the same principles as the laboratory preparation but optimized for higher yields and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate undergoes several types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The Schiff base formation and subsequent reduction are key reactions for this compound.

Common Reagents and Conditions

    Sodium Cyanoborohydride: Used for the reduction of Schiff bases.

    Aldehydes and Ketones: React with the amino group to form Schiff bases.

Major Products Formed

Comparison with Similar Compounds

Monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate is unique due to its specific fluorescence properties and its ability to conjugate with oligosaccharides. Similar compounds include:

These compounds are used in similar applications but may differ in their specific fluorescence wavelengths and reactivity with different substrates.

Properties

CAS No.

303137-06-6

Molecular Formula

C10H11KNO7S2

Molecular Weight

360.4 g/mol

IUPAC Name

potassium;7-amino-3-sulfonaphthalene-1-sulfonate;hydrate

InChI

InChI=1S/C10H9NO6S2.K.H2O/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;1H2

InChI Key

HVBAKQWVDPNPHM-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)O)N.O.[K+]

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N.O.[K]

Pictograms

Corrosive

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MonopotassiuM 7-AMino-1,3-naphthalenedisulfonate Hydrate
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MonopotassiuM 7-AMino-1,3-naphthalenedisulfonate Hydrate
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Reactant of Route 6
MonopotassiuM 7-AMino-1,3-naphthalenedisulfonate Hydrate

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